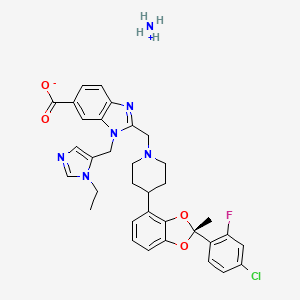

GLP-1 receptor agonist 8

描述

属性

分子式 |

C34H36ClFN6O4 |

|---|---|

分子量 |

647.1 g/mol |

IUPAC 名称 |

azanium 2-[[4-[(2R)-2-(4-chloro-2-fluorophenyl)-2-methyl-1,3-benzodioxol-4-yl]piperidin-1-yl]methyl]-3-[(3-ethylimidazol-4-yl)methyl]benzimidazole-5-carboxylate |

InChI |

InChI=1S/C34H33ClFN5O4.H3N/c1-3-40-20-37-17-24(40)18-41-29-15-22(33(42)43)7-10-28(29)38-31(41)19-39-13-11-21(12-14-39)25-5-4-6-30-32(25)45-34(2,44-30)26-9-8-23(35)16-27(26)36;/h4-10,15-17,20-21H,3,11-14,18-19H2,1-2H3,(H,42,43);1H3/t34-;/m1./s1 |

InChI 键 |

AUGMAIOIARDJIQ-MDYNBEAQSA-N |

手性 SMILES |

CCN1C=NC=C1CN2C3=C(C=CC(=C3)C(=O)[O-])N=C2CN4CCC(CC4)C5=C6C(=CC=C5)O[C@@](O6)(C)C7=C(C=C(C=C7)Cl)F.[NH4+] |

规范 SMILES |

CCN1C=NC=C1CN2C3=C(C=CC(=C3)C(=O)[O-])N=C2CN4CCC(CC4)C5=C6C(=CC=C5)OC(O6)(C)C7=C(C=C(C=C7)Cl)F.[NH4+] |

产品来源 |

United States |

Foundational & Exploratory

A Technical Guide to the Discovery and Synthesis of Semaglutide: A Potent GLP-1 Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of Semaglutide (B3030467), a long-acting glucagon-like peptide-1 (GLP-1) receptor agonist. The document details the rational drug design process, chemical synthesis protocols, and key experimental methodologies for its characterization, tailored for an audience in pharmaceutical research and development.

Discovery and Rational Design

The development of Semaglutide was a strategic effort to improve upon earlier GLP-1 receptor agonists, such as Liraglutide (B1674861), with the primary goal of creating a therapeutic with a sufficiently long half-life to allow for once-weekly administration.[1] This extended duration of action was achieved through targeted modifications to the GLP-1 peptide backbone.

The key structural modifications in Semaglutide that contribute to its prolonged half-life and stability include:

-

Amino Acid Substitution: The substitution of Alanine at position 8 with α-aminoisobutyric acid (Aib) protects the peptide from degradation by the dipeptidyl peptidase-4 (DPP-4) enzyme.[2][3]

-

Fatty Acid Acylation: A diacid linker is attached to the Lysine at position 26. This modification facilitates the binding of Semaglutide to serum albumin, which shields it from renal clearance and enzymatic degradation, thereby extending its circulation time.[2]

These rational design choices culminated in a GLP-1 analog with enhanced stability and a significantly prolonged pharmacokinetic profile, making it suitable for once-weekly dosing.[1][4]

Chemical Synthesis of Semaglutide

The synthesis of Semaglutide is a complex process that is typically achieved through solid-phase peptide synthesis (SPPS), followed by the attachment of the side chain.[5][6][7] The general workflow involves the sequential coupling of amino acids to a solid support resin.[8][9][10]

Logical Workflow for Semaglutide Synthesis

Caption: General workflow for the solid-phase synthesis of Semaglutide.

A representative synthesis protocol is as follows:

-

Resin Preparation: The synthesis begins with a solid support, such as Fmoc-Gly-Wang resin, which is swelled in a suitable solvent like dimethylformamide (DMF).[9][11]

-

Fmoc Deprotection: The N-terminal Fmoc protecting group is removed using a solution of piperidine (B6355638) in DMF.[11]

-

Amino Acid Coupling: The next Fmoc-protected amino acid in the sequence is activated and coupled to the deprotected N-terminus of the growing peptide chain. This cycle of deprotection and coupling is repeated for each amino acid in the main peptide chain.[9]

-

Side Chain Attachment: At position 20 (Lysine), a protecting group like Dde is used on the main chain to allow for the specific coupling of the side chain amino acids after the main chain is partially synthesized.[9]

-

Main Chain Completion: After the side chain is attached, the Dde group is removed, and the remaining amino acids of the main chain are coupled.[9]

-

Cleavage and Deprotection: Once the full-length peptide is synthesized, it is cleaved from the resin, and all remaining protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).[9]

-

Purification: The crude peptide is then purified, most commonly by reverse-phase high-performance liquid chromatography (RP-HPLC), to yield the final high-purity product.[8]

Mechanism of Action and Signaling Pathways

Semaglutide exerts its therapeutic effects by acting as a selective agonist for the GLP-1 receptor (GLP-1R), a class B G-protein-coupled receptor (GPCR).[12] The binding of Semaglutide to GLP-1R, primarily on pancreatic beta cells, initiates a cascade of intracellular signaling events.[12][13]

The primary signaling pathway involves the activation of adenylyl cyclase, which leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[4][12][13] Elevated cAMP levels, in turn, activate Protein Kinase A (PKA) and Exchange protein directly activated by cAMP 2 (EPAC2).[13][14] This signaling cascade ultimately results in enhanced glucose-dependent insulin (B600854) biosynthesis and secretion.[13][15]

Beyond the primary cAMP pathway, Semaglutide also influences other signaling networks, including the PI3K/AKT and AMPK/SIRT1 pathways, which are involved in cell survival, metabolism, and anti-inflammatory responses.[12][13]

GLP-1R Signaling Pathway Activated by Semaglutide

Caption: Semaglutide-activated GLP-1 receptor signaling pathway.

Pharmacological Profile

The pharmacological activity of Semaglutide has been extensively characterized through a variety of in vitro and in vivo studies. Key quantitative parameters that define its potency and efficacy are summarized below.

| Parameter | Value | Assay System | Reference |

| Binding Affinity (Kd) | 3.4 x 10⁻⁶ M | Prodigy computational model | [16][17][18] |

| EC₅₀ (cAMP accumulation) | Approx. half of Liraglutide's EC₅₀ | TR-FRET assay | [3] |

| Body Weight Reduction (Mice) | 22% reduction from baseline at max dose | 3-week study in DIO mice | [19] |

| Body Weight Reduction (Humans) | ~14.9% reduction at week 68 | Clinical Trial | [20] |

Key Experimental Protocols

In Vitro cAMP Accumulation Assay

This assay is fundamental for determining the functional potency of GLP-1 receptor agonists.

-

Objective: To quantify the increase in intracellular cAMP in response to Semaglutide stimulation.

-

Cell Line: Chinese Hamster Ovary (CHO) cells or Human EndoC-βH1 cells stably expressing the human GLP-1 receptor are commonly used.[21]

-

Methodology:

-

Cells are seeded in 96-well plates and incubated.

-

Cells are then treated with varying concentrations of Semaglutide for a defined period (e.g., 30 minutes at 37°C).[21][22]

-

Following stimulation, cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) kit.[21][22]

-

The fluorescence signal is read on a plate reader, and the data is used to generate a dose-response curve from which the EC₅₀ value is calculated.[21]

-

Experimental Workflow for cAMP Assay

Caption: Workflow for a cell-based cAMP accumulation assay.

In Vivo Efficacy Studies in Rodent Models

Animal models are crucial for evaluating the physiological effects of Semaglutide on glucose metabolism and body weight.

-

Objective: To assess the in vivo efficacy of Semaglutide in reducing blood glucose and body weight.

-

Animal Model: Diet-induced obese (DIO) mice or rats are commonly used to model type 2 diabetes and obesity.[19]

-

Methodology:

-

Animals are fed a high-fat diet to induce obesity and insulin resistance.

-

Animals are then administered Semaglutide (typically via subcutaneous injection) at various doses over a specified period (e.g., several weeks).[19][22]

-

Key parameters such as body weight, food intake, and blood glucose levels (e.g., HbA1c) are monitored regularly.[19][22][23]

-

At the end of the study, tissues may be collected for further analysis.

-

These studies have demonstrated that Semaglutide dose-dependently reduces body weight and food intake in rodent models.[19][24][25]

Conclusion

Semaglutide represents a significant advancement in the treatment of type 2 diabetes and obesity, stemming from a highly successful rational drug design strategy. Its synthesis, while complex, is well-established using solid-phase peptide synthesis methodologies. The potent activation of the GLP-1 receptor and the subsequent downstream signaling events translate into robust clinical efficacy in glycemic control and weight management. The experimental protocols outlined in this guide provide a framework for the continued research and development of novel GLP-1 receptor agonists.

References

- 1. The Discovery and Development of Liraglutide and Semaglutide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. Synthesis of Semaglutide [cjph.com.cn]

- 4. Semaglutide Mechanism of Action: How GLP-1 Works | Fella Health [fellahealth.com]

- 5. A two-step method preparation of semaglutide through solid-phase synthesis and inclusion body expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 9. CN112028986A - Synthesis method of semaglutide - Google Patents [patents.google.com]

- 10. CN103848910A - Solid synthetic method of semaglutide - Google Patents [patents.google.com]

- 11. Synthesis method of semaglutide - Eureka | Patsnap [eureka.patsnap.com]

- 12. What is the mechanism of action of Semaglutide? [synapse.patsnap.com]

- 13. Spotlight on the Mechanism of Action of Semaglutide - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Molecular mechanisms of semaglutide and liraglutide as a therapeutic option for obesity [frontiersin.org]

- 15. Semaglutide, a glucagon like peptide-1 receptor agonist with cardiovascular benefits for management of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. biorxiv.org [biorxiv.org]

- 17. preprints.org [preprints.org]

- 18. preprints.org [preprints.org]

- 19. Semaglutide lowers body weight in rodents via distributed neural pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Semaglutide - Wikipedia [en.wikipedia.org]

- 21. Establishing a Relationship between In Vitro Potency in Cell-Based Assays and Clinical Efficacious Concentrations for Approved GLP-1 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 22. In vivo and in vitro characterization of GL0034, a novel long‐acting glucagon‐like peptide‐1 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Oral Semaglutide under Human Protocols and Doses Regulates Food Intake, Body Weight, and Glycemia in Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Original Article [sciencehub.novonordisk.com]

- 25. researchgate.net [researchgate.net]

In-Depth Technical Guide: GLP-1 Receptor Agonist 8 (CAS 2401892-86-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

GLP-1 Receptor Agonist 8, identified by the Chemical Abstracts Service (CAS) number 2401892-86-0, is a potent, non-peptide agonist of the Glucagon-Like Peptide-1 (GLP-1) receptor.[1][2] This small molecule therapeutic candidate holds significant promise for the treatment of type 2 diabetes, obesity, and nonalcoholic fatty liver disease (NAFLD).[1][2] Its development signifies a key advancement in the field, moving towards orally available GLP-1 receptor agonists with desirable pharmacokinetic profiles. This guide provides a comprehensive overview of the available technical data on this compound, with a focus on its synthesis, biological activity, and the underlying signaling pathways.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 2401892-86-0 | [1] |

| Molecular Formula | C34H36ClFN6O4 | [1] |

| Molecular Weight | 647.14 g/mol | [1] |

| Appearance | Solid | [2] |

Synthesis and Manufacturing

This compound is designated as compound 17 in patent WO2019239319A1. The synthesis is a multi-step process involving the preparation of key intermediates.

General Synthesis Workflow

The synthesis of this compound can be conceptualized through the following workflow:

Caption: General synthetic workflow for this compound.

Experimental Protocol: Synthesis of a Key Intermediate

Detailed experimental protocols for the complete synthesis are proprietary and contained within patent WO2019239319A1. The following is a representative protocol for the synthesis of a key intermediate, based on general synthetic chemistry principles and information from the patent.

Synthesis of Intermediate A:

-

Reaction Setup: A solution of [Starting Material 1] (1.0 eq) in [Solvent] (10 volumes) is prepared in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: [Reagent 1] (1.1 eq) is added portion-wise to the solution at [Temperature]. The reaction mixture is stirred for [Time].

-

Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Upon completion, the reaction is quenched by the addition of [Quenching Agent]. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The crude product is purified by column chromatography on silica (B1680970) gel using a [Solvent System] to afford Intermediate A.

Note: This is a generalized protocol. For the exact details of reactants, solvents, temperatures, and purification methods, direct reference to patent WO2019239319A1 is necessary.

Biological Activity and Efficacy

This compound is a potent agonist of the GLP-1 receptor.[1][2] While specific quantitative data from head-to-head studies with other GLP-1 receptor agonists are limited in the public domain, the patent literature indicates its potential for significant therapeutic efficacy.

In Vitro Activity

Specific in vitro potency (e.g., EC50) and binding affinity (e.g., Ki) values for this compound are detailed within patent WO2019239319A1. The following table is a template for how such data would be presented.

| Assay | Cell Line | Parameter | Value (nM) |

| GLP-1R Activation | HEK293 | EC50 | [Data from Patent] |

| Competitive Binding | CHO-K1 | Ki | [Data from Patent] |

In Vivo Efficacy

In vivo studies in animal models are described in patent WO2019239319A1. These studies typically assess glucose tolerance, effects on body weight, and food intake. The table below illustrates how such data would be summarized.

| Animal Model | Parameter | Dosage | Result |

| Diet-Induced Obese Mice | Body Weight Reduction | [Dose] mg/kg | [% reduction] |

| db/db Mice | Glucose Tolerance (OGTT) | [Dose] mg/kg | [AUC reduction] |

| Sprague-Dawley Rats | Food Intake Suppression | [Dose] mg/kg | [% reduction] |

Mechanism of Action and Signaling Pathways

GLP-1 receptor agonists exert their effects by mimicking the action of the endogenous incretin (B1656795) hormone GLP-1.[] Upon binding to the GLP-1 receptor, a class B G-protein coupled receptor (GPCR), a cascade of intracellular signaling events is initiated.

Primary Signaling Pathway: Gs-cAMP-PKA

The canonical signaling pathway for GLP-1 receptor activation involves the coupling to the Gs alpha subunit of the G-protein complex. This leads to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA).

Caption: Primary GLP-1 receptor signaling pathway.

Experimental Protocol: cAMP Assay

-

Cell Culture: HEK293 cells stably expressing the human GLP-1 receptor are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).

-

Assay Preparation: Cells are seeded into 96-well plates and grown to 80-90% confluency. The growth medium is then replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Compound Treatment: Cells are treated with increasing concentrations of this compound or a reference agonist for 30 minutes at 37°C.

-

cAMP Measurement: Intracellular cAMP levels are measured using a commercially available cAMP assay kit (e.g., HTRF, ELISA).

-

Data Analysis: The data are normalized to the maximum response of the reference agonist, and the EC50 value is calculated using a four-parameter logistic equation.

Formulation and Stability

Information regarding the formulation and stability of this compound is likely to be proprietary. However, for research purposes, the compound is typically supplied as a solid and should be stored under recommended conditions as per the Certificate of Analysis.[1] For experimental use, stock solutions are often prepared in a suitable solvent such as DMSO.

Analytical Methods

The characterization and quantification of this compound would typically involve standard analytical techniques.

Analytical Workflow

Caption: General analytical workflow for this compound.

High-Performance Liquid Chromatography (HPLC)

-

Column: A reverse-phase C18 column is typically used.

-

Mobile Phase: A gradient of water and acetonitrile (B52724) with an additive such as formic acid or trifluoroacetic acid.

-

Detection: UV detection at a wavelength determined by the compound's chromophore, or mass spectrometry.

Mass Spectrometry (MS)

Mass spectrometry would be used for identity confirmation and quantification. The exact mass of the protonated molecule [M+H]+ would be expected at approximately 647.24 g/mol .

Conclusion

This compound (CAS 2401892-86-0) is a promising small molecule therapeutic candidate with potent activity at the GLP-1 receptor. The information available, primarily from patent literature, suggests its potential as a valuable tool for researchers and a lead compound for the development of new treatments for metabolic diseases. Further publication of detailed in vitro and in vivo data will be crucial for a more complete understanding of its therapeutic profile.

References

An In-depth Technical Guide to the Molecular Core of Liraglutide, a GLP-1 Receptor Agonist

Introduction: An initial search for "GLP-1 receptor agonist 8" did not yield a specific, publicly recognized molecule with this designation. This term may refer to an internal research compound or a non-standard identifier. To provide a comprehensive technical guide as requested, this document will focus on a well-characterized and clinically significant GLP-1 receptor agonist, Liraglutide (B1674861) . Liraglutide serves as an excellent representative example due to the extensive availability of technical data regarding its molecular structure, synthesis, and biological activity.

Glucagon-like peptide-1 (GLP-1) receptor agonists are a class of therapeutic agents that mimic the action of the endogenous incretin (B1656795) hormone GLP-1, playing a crucial role in glucose homeostasis.[1][2][3] These agonists activate the GLP-1 receptor, leading to enhanced glucose-dependent insulin (B600854) secretion, suppression of glucagon (B607659) release, delayed gastric emptying, and increased satiety.[2][3][4] Liraglutide is a long-acting analog of human GLP-1, engineered to resist degradation by the enzyme dipeptidyl peptidase-4 (DPP-4), which rapidly inactivates native GLP-1.[2][5]

Molecular Structure and Properties of Liraglutide

Liraglutide is a modified human GLP-1 peptide. The core modification involves the substitution of arginine for lysine (B10760008) at position 34 and the attachment of a C16 fatty acid (palmitic acid) to the lysine residue at position 26 via a glutamic acid spacer.[6] This acylation facilitates non-covalent binding to serum albumin, which significantly prolongs its half-life in circulation.[7]

| Property | Value |

| Sequence | H-His-Ala-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Val-Ser-Ser-Tyr-Leu-Glu-Gly-Gln-Ala-Ala-Lys(γ-Glu-palmitoyl)-Glu-Phe-Ile-Ala-Trp-Leu-Val-Arg-Gly-Arg-Gly-OH |

| Molecular Formula | C172H265N43O51 |

| Molar Mass | 3751.2 g/mol |

| Modifications | Arg34Lys substitution; Lys26 acylated with palmitic acid via a glutamic acid linker |

Experimental Protocols

Detailed methodologies are crucial for the characterization and development of GLP-1 receptor agonists. Below are protocols for key experiments typically performed.

1. Solid-Phase Peptide Synthesis (SPPS) of Liraglutide

The synthesis of liraglutide is a complex process typically achieved through solid-phase peptide synthesis.

-

Resin and Linker: The synthesis begins with a pre-loaded Wang or Rink amide resin.

-

Amino Acid Coupling: Protected amino acids are sequentially coupled to the growing peptide chain. Standard protecting groups include Fmoc (9-fluorenylmethyloxycarbonyl) for the N-terminus and acid-labile groups (e.g., tBu, Trt, Pbf) for the side chains.

-

Acylation at Lys26: A key step is the site-specific acylation at the ε-amino group of the lysine at position 26. This is typically performed on-resin after selective deprotection of the Lys(Mtt) side chain. The palmitoyl-Glu-OtBu moiety is then coupled.

-

Cleavage and Deprotection: Once the full-length peptide is assembled, it is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a cleavage cocktail, commonly containing trifluoroacetic acid (TFA) with scavengers like water, triisopropylsilane (B1312306) (TIS), and 1,2-ethanedithiol (B43112) (EDT).

-

Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: The final product is characterized by mass spectrometry to confirm the correct molecular weight and by analytical HPLC to determine purity.

2. GLP-1 Receptor Binding Affinity Assay

This assay quantifies the ability of the agonist to bind to the GLP-1 receptor.

-

Cell Culture: HEK293 cells stably expressing the human GLP-1 receptor (hGLP-1R) are commonly used.

-

Radioligand: A radiolabeled antagonist, such as ¹²⁵I-Exendin(9-39), is used as the tracer.

-

Competition Binding: The assay is performed in a competitive format. A constant concentration of the radioligand is incubated with the hGLP-1R-expressing cell membranes in the presence of increasing concentrations of the unlabeled test compound (e.g., liraglutide).

-

Incubation and Separation: The reaction is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound radioligand by rapid filtration through a glass fiber filter.

-

Quantification: The radioactivity retained on the filter is measured using a gamma counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC₅₀ (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.[8]

3. In Vitro Functional Assay: cAMP Production

This assay measures the functional consequence of receptor binding, i.e., the activation of downstream signaling pathways. The primary signaling pathway for the GLP-1 receptor involves the activation of adenylyl cyclase and the subsequent production of cyclic AMP (cAMP).[9][10]

-

Cell Culture: CHO (Chinese Hamster Ovary) or HEK293 cells stably expressing the hGLP-1R are used.[11]

-

Assay Protocol:

-

Cells are seeded in multi-well plates and grown to confluency.

-

The growth medium is replaced with an assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Cells are stimulated with increasing concentrations of the GLP-1 receptor agonist (e.g., liraglutide) for a defined period (e.g., 30 minutes) at 37°C.

-

The reaction is stopped, and the cells are lysed.

-

-

cAMP Quantification: The intracellular cAMP concentration is measured using a variety of methods, such as competitive immunoassays (e.g., HTRF, ELISA) or reporter gene assays.

-

Data Analysis: A dose-response curve is generated by plotting the cAMP concentration against the logarithm of the agonist concentration. The EC₅₀ (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum response) are determined using non-linear regression.[11]

4. In Vivo Efficacy Studies in Diabetic Animal Models

These studies assess the therapeutic effects of the agonist in a living organism.

-

Animal Models: Commonly used models include diet-induced obese (DIO) mice and genetically diabetic mice (e.g., db/db mice).[12][13]

-

Drug Administration: The agonist is administered, typically via subcutaneous injection, at various doses.

-

Key Endpoints:

-

Blood Glucose Lowering: Blood glucose levels are monitored over time following administration. An oral glucose tolerance test (OGTT) is often performed to assess the effect on glucose disposal.

-

Body Weight Reduction: Body weight is measured regularly throughout the study period.

-

Food Intake: Daily food consumption is often monitored to assess the anorectic effects of the agonist.

-

-

Data Analysis: Statistical analysis is performed to compare the effects of the treated groups with a vehicle-treated control group.

Quantitative Data

The following tables summarize key quantitative data for liraglutide and other relevant GLP-1 receptor agonists.

Table 1: In Vitro Binding Affinity and Potency

| Compound | GLP-1R Binding Affinity (Ki, nM) | cAMP Production (EC₅₀, nM) |

| Liraglutide | ~0.7 | ~0.1-0.5 |

| Semaglutide | 0.38 ± 0.06 | ~0.05 |

| Exenatide | ~1.0 | ~0.2 |

Note: Absolute values can vary depending on the specific cell line and assay conditions used.[7][11]

Table 2: Pharmacokinetic Properties

| Compound | Half-life (Humans) | Dosing Frequency |

| Liraglutide | ~13 hours | Once daily |

| Semaglutide | ~7 days | Once weekly |

| Exenatide | ~2.4 hours | Twice daily |

Source: Data compiled from multiple sources.[5]

Signaling Pathways and Experimental Workflows

GLP-1 Receptor Signaling Pathway

Upon agonist binding, the GLP-1 receptor, a class B G-protein coupled receptor (GPCR), undergoes a conformational change.[1] This primarily activates the Gαs subunit of the associated G-protein, which in turn stimulates adenylyl cyclase to produce cAMP.[9] Elevated cAMP levels activate Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (EPAC), leading to a cascade of downstream effects that culminate in enhanced insulin secretion, among other physiological responses.[9] The receptor can also signal through β-arrestin pathways, which are involved in receptor internalization and can mediate distinct cellular responses.[9]

Caption: Primary signaling pathway of the GLP-1 receptor.

General Workflow for GLP-1 Receptor Agonist Characterization

The development and characterization of a novel GLP-1 receptor agonist follows a logical progression from initial design and synthesis to comprehensive in vivo testing.

Caption: A typical workflow for the characterization of a GLP-1 receptor agonist.

References

- 1. Frontiers | Structural and Molecular Conservation of Glucagon-Like Peptide-1 and Its Receptor Confers Selective Ligand-Receptor Interaction [frontiersin.org]

- 2. GLP-1 receptor agonist - Wikipedia [en.wikipedia.org]

- 3. Glucagon-like peptide-1 - Wikipedia [en.wikipedia.org]

- 4. Understanding GLP-1 receptor agonists and their impact on drug discovery | Drug Discovery News [drugdiscoverynews.com]

- 5. Long Acting GLP-1 Receptor Agonist Drugs Lists and Overview | Biopharma PEG [biochempeg.com]

- 6. US20180057558A1 - Synthesis of GLP-1 Peptides - Google Patents [patents.google.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. The peptide agonist-binding site of the glucagon-like peptide-1 (GLP-1) receptor based on site-directed mutagenesis and knowledge-based modelling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. GLP-1: Molecular mechanisms and outcomes of a complex signaling system - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Activation of the GLP-1 Receptor Signalling Pathway: A Relevant Strategy to Repair a Deficient Beta-Cell Mass - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. In vivo and in vitro characterization of GL0034, a novel long-acting glucagon-like peptide-1 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Binding Affinity and Selectivity of Semaglutide, a GLP-1 Receptor Agonist

Introduction

This technical guide provides a detailed overview of the binding affinity and selectivity profile of Semaglutide, a potent and long-acting glucagon-like peptide-1 (GLP-1) receptor agonist. The designation "GLP-1 receptor agonist 8" does not correspond to a recognized compound in scientific literature; therefore, this document focuses on Semaglutide as a representative and clinically significant example within this class of therapeutics. Semaglutide is utilized in the management of type 2 diabetes and obesity, and its efficacy is rooted in its high affinity for the GLP-1 receptor and its selectivity over other related peptide hormone receptors.

This document outlines the quantitative measures of its binding characteristics, the detailed experimental protocols used to determine these properties, and visual representations of the associated signaling pathways and experimental workflows. The intended audience for this guide includes researchers, scientists, and professionals involved in drug development and pharmacological studies.

Binding Affinity and Selectivity Profile

The interaction of Semaglutide with the GLP-1 receptor (GLP-1R) is characterized by high affinity, which is a measure of the strength of the binding interaction. This is often quantified by the half-maximal inhibitory concentration (IC50) or the equilibrium dissociation constant (Ki). A lower value for these parameters indicates a higher binding affinity.

Selectivity is equally crucial, as it ensures that the therapeutic effects are mediated through the intended target receptor with minimal off-target effects. For a GLP-1 receptor agonist, selectivity is typically assessed against structurally related receptors, primarily the glucagon (B607659) receptor (GCGR) and the glucose-dependent insulinotropic polypeptide receptor (GIPR).

Table 1: Quantitative Binding Affinity and Selectivity of Semaglutide

| Parameter | GLP-1 Receptor (GLP-1R) | Glucagon Receptor (GCGR) | GIP Receptor (GIPR) | Selectivity Ratio (vs. GLP-1R) |

| Binding Affinity (Ki, nM) | 0.38 - 0.79 | >10,000 | >10,000 | >12,600-fold for GCGR & GIPR |

| Functional Potency (EC50, nM) | 0.09 - 0.3 | >1,000 | >1,000 | >3,333-fold for GCGR & GIPR |

Data compiled from various in vitro pharmacological studies. The range reflects variations in experimental conditions and cell systems.

Experimental Protocols

The determination of binding affinity and functional potency relies on standardized in vitro assays. Below are detailed methodologies for two key experiments.

Radioligand Competitive Binding Assay

This assay quantifies the ability of a test compound (e.g., Semaglutide) to displace a radiolabeled ligand from the target receptor.

Objective: To determine the binding affinity (Ki) of Semaglutide for the human GLP-1, glucagon, and GIP receptors.

Materials:

-

Cell Lines: HEK293 or CHO cells stably transfected with and expressing the human GLP-1R, GCGR, or GIPR.

-

Cell Membranes: Prepared from the aforementioned cell lines.

-

Radioligand: High-affinity radiolabeled ligand, typically [¹²⁵I]GLP-1(7-36)amide for GLP-1R, [¹²⁵I]glucagon for GCGR, and [¹²⁵I]GIP for GIPR.

-

Test Compound: Semaglutide, prepared in a dilution series.

-

Assay Buffer: Tris-HCl buffer containing bovine serum albumin (BSA), and protease inhibitors.

-

Instrumentation: Scintillation counter or gamma counter.

Procedure:

-

Membrane Preparation: Homogenize transfected cells and centrifuge to isolate the cell membrane fraction. Resuspend the membrane pellet in the assay buffer.

-

Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of Semaglutide (or a reference compound).

-

Incubation: Incubate the mixture at a controlled temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

-

Separation: Separate the receptor-bound radioligand from the unbound radioligand. This is commonly achieved by rapid filtration through a glass fiber filter, which traps the membranes.

-

Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation or gamma counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the Semaglutide concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional cAMP Accumulation Assay

This assay measures the functional consequence of receptor activation, which for GLP-1R is the production of the second messenger cyclic AMP (cAMP).

Objective: To determine the functional potency (EC50) of Semaglutide at the human GLP-1R, GCGR, and GIPR.

Materials:

-

Cell Lines: As described in the binding assay.

-

Test Compound: Semaglutide, prepared in a dilution series.

-

Assay Medium: Cell culture medium, typically containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.

-

cAMP Detection Kit: Commercially available kits based on methods like HTRF (Homogeneous Time-Resolved Fluorescence), ELISA, or AlphaScreen.

Procedure:

-

Cell Plating: Seed the transfected cells into 96-well or 384-well plates and allow them to adhere overnight.

-

Pre-incubation: Remove the culture medium and add the assay medium containing the phosphodiesterase inhibitor.

-

Stimulation: Add varying concentrations of Semaglutide to the wells and incubate at 37°C for a defined period (e.g., 30 minutes).

-

Cell Lysis: Lyse the cells according to the protocol of the chosen cAMP detection kit to release the intracellular cAMP.

-

cAMP Detection: Perform the detection assay following the manufacturer's instructions. This typically involves adding detection reagents and measuring a signal (e.g., fluorescence or luminescence) that is proportional to the amount of cAMP produced.

-

Data Analysis: Plot the measured signal against the logarithm of the Semaglutide concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of agonist that produces 50% of the maximal response.

Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway and the experimental workflow for binding affinity determination.

Caption: Canonical GLP-1 receptor signaling pathway upon agonist binding.

In Vitro and In Vivo Pharmacology of Semaglutide: A Technical Guide

Note: The initial search for a specific compound named "GLP-1 receptor agonist 8" did not yield a discretely identified agent. Therefore, this guide focuses on Semaglutide (B3030467) , a well-characterized and clinically significant glucagon-like peptide-1 (GLP-1) receptor agonist, to provide a representative in-depth analysis of this class of therapeutic peptides.

This technical guide provides a detailed overview of the in vitro and in vivo studies characterizing semaglutide, a potent long-acting GLP-1 receptor agonist. The document is intended for researchers, scientists, and drug development professionals, offering comprehensive experimental protocols, quantitative data summaries, and visual representations of key biological pathways and workflows.

In Vitro Studies

In vitro studies are fundamental to characterizing the molecular interactions and cellular responses elicited by a GLP-1 receptor agonist. Key assays for semaglutide have focused on determining its binding affinity to the GLP-1 receptor (GLP-1R), its potency in activating downstream signaling pathways, and its effect on insulin (B600854) secretion from pancreatic beta cells.

Quantitative Data Summary: In Vitro Assays

The following table summarizes the key quantitative parameters for semaglutide from various in vitro assays.

| Assay Type | Cell Line / System | Parameter | Value | Reference |

| Receptor Binding Affinity | - | Kd | 3.4 x 10-6 M | [1][2][3] |

| - | GLP-1R Affinity | 0.38 ± 0.06 nM | [4] | |

| cAMP Production | CHO cells expressing human GLP-1R | EC50 | Varies by assay condition (e.g., presence of serum albumin) | [5] |

| Insulin Secretion | Mouse Islets (C57BL/6) | - | Potentiates glucose-stimulated insulin secretion | [6] |

| Human Islets | - | Increases insulin secretion compared to glucose alone | [6] | |

| β-TC-6 cells | - | Restores high glucose-induced insulin secretion | [7] |

Experimental Protocols

This protocol outlines a competitive binding assay to determine the affinity of semaglutide for the GLP-1 receptor.

-

Cell Culture: Utilize a stable cell line, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney 293 (HEK293) cells, engineered to express the human GLP-1 receptor. Culture cells in appropriate media (e.g., DMEM for HEK293) supplemented with fetal bovine serum and antibiotics.

-

Membrane Preparation: Harvest cells, homogenize in a lysis buffer, and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in a binding buffer.

-

Competitive Binding: In a multi-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled GLP-1 analog (e.g., ¹²⁵I-GLP-1) and varying concentrations of unlabeled semaglutide.

-

Incubation and Washing: Allow the binding reaction to reach equilibrium. Terminate the reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer to remove unbound ligand.

-

Detection: Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis: Plot the percentage of bound radioligand against the concentration of semaglutide. Calculate the inhibitor concentration that displaces 50% of the specific binding (IC₅₀) and subsequently determine the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

This functional assay measures the ability of semaglutide to activate the GLP-1 receptor and stimulate intracellular cyclic adenosine (B11128) monophosphate (cAMP) production.[8][9]

-

Cell Culture and Seeding: Culture HEK293 cells stably expressing the human GLP-1R. Seed the cells into 96-well plates and allow them to adhere overnight.[8]

-

Assay Preparation: Wash the cells with an assay buffer (e.g., HBSS with HEPES and BSA).[8]

-

Compound Stimulation: Prepare serial dilutions of semaglutide. Add the diluted compound to the cells along with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.[8]

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).[8]

-

Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or ELISA-based assay, following the manufacturer's instructions.[8]

-

Data Analysis: Plot the measured cAMP levels against the logarithm of the semaglutide concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value, which represents the concentration of semaglutide that elicits a half-maximal response.[8]

This assay assesses the effect of semaglutide on glucose-stimulated insulin secretion (GSIS) from pancreatic beta cells or isolated islets.[6][7]

-

Cell/Islet Preparation: Culture a pancreatic beta-cell line (e.g., INS-1E, MIN6, or β-TC-6) or use isolated pancreatic islets from mice or humans.[6][7]

-

Pre-incubation: Wash the cells or islets with a Krebs-Ringer Bicarbonate (KRB) buffer containing a low glucose concentration (e.g., 2.8-5.5 mM) and pre-incubate for 1-2 hours at 37°C.[6][8]

-

Stimulation: Replace the pre-incubation buffer with KRB buffer containing a high, stimulatory glucose concentration (e.g., 16.7-25 mM) in the presence of varying concentrations of semaglutide or a vehicle control.[7][8]

-

Incubation: Incubate for 1-2 hours at 37°C.[8]

-

Sample Collection: Collect the supernatant (culture medium) from each well.

-

Insulin Measurement: Quantify the insulin concentration in the collected supernatants using an ELISA or radioimmunoassay (RIA) kit.

-

Data Normalization: Normalize the insulin secretion data to the total protein or DNA content of the cells/islets in each well to account for variations in cell number.

-

Data Analysis: Plot the normalized insulin secretion against the semaglutide concentration to evaluate its dose-dependent effect on GSIS.

Signaling Pathway and Experimental Workflow Diagrams

Caption: GLP-1 Receptor Signaling Pathway Activation by Semaglutide.

Caption: General Experimental Workflow for In Vitro Characterization.

In Vivo Studies

In vivo studies are crucial for understanding the physiological effects of semaglutide in a whole-organism context. These studies typically involve animal models of diabetes and obesity to assess efficacy and safety before human clinical trials.

Quantitative Data Summary: In Vivo Models

The following table summarizes key findings from in vivo studies of semaglutide in preclinical models.

| Animal Model | Treatment Protocol | Key Outcomes | Reference |

| db/db Mice | 30 nmol/kg, s.c., once daily for 11 weeks | - Reduced body weight- Lowered fed blood glucose- Decreased terminal HbA1c | [10] |

| db/db Mice | Not specified | - Improved glucose tolerance- Enhanced neutrophil bactericidal activity | [10] |

| Diet-Induced Obese (DIO) Mice | 0.23 mg/kg, oral, once daily for 3 days | - Reduced food intake- Decreased body weight gain | [11][12] |

| Women with Obesity and PCOS | 1.0 mg, s.c., once weekly for 12 weeks | - Delayed 4-hour gastric emptying (37% retention vs. 0% in placebo)- T½ of gastric emptying: 171 min vs. 118 min in placebo | [13] |

| Adults with Obesity | 1.0 mg, s.c., once weekly for 12 weeks | - Delayed first-hour gastric emptying |

Experimental Protocols

This protocol describes a typical study to evaluate the anti-diabetic effects of semaglutide in a genetically diabetic mouse model.

-

Animal Model: Use male db/db mice, which are leptin receptor-deficient and develop hyperglycemia, insulin resistance, and obesity.

-

Acclimatization: House the animals in a controlled environment with a standard light-dark cycle and access to food and water ad libitum for at least one week before the study.

-

Grouping and Dosing: Randomly assign mice to a vehicle control group and a semaglutide treatment group. Administer semaglutide (e.g., 30 nmol/kg) or vehicle subcutaneously once daily for the duration of the study (e.g., 11 weeks).[10]

-

Monitoring:

-

Terminal Procedures: At the end of the treatment period, collect terminal blood samples for analysis of HbA1c and plasma insulin levels.[10]

-

Data Analysis: Compare the changes in body weight, blood glucose, HbA1c, and other parameters between the semaglutide-treated and vehicle control groups using appropriate statistical tests.

This is an indirect method to assess the rate of gastric emptying in humans.[14][15]

-

Study Design: Conduct a randomized, double-blind, placebo-controlled trial.

-

Participants: Recruit subjects (e.g., adults with obesity).

-

Treatment: Administer semaglutide or placebo according to the study protocol (e.g., once-weekly subcutaneous injections, dose-escalated to a target dose over several weeks).

-

Test Meal: After the treatment period, subjects consume a standardized liquid or semi-solid meal containing a fixed dose of paracetamol (acetaminophen).

-

Blood Sampling: Collect serial blood samples at predefined time points after the meal (e.g., 0, 15, 30, 45, 60, 90, 120, 180, 240, and 300 minutes).

-

Paracetamol Measurement: Analyze the plasma concentration of paracetamol in the collected samples using a validated analytical method (e.g., LC-MS/MS).

-

Data Analysis: Calculate pharmacokinetic parameters for paracetamol, such as the area under the concentration-time curve (AUC) for specific time intervals (e.g., AUC₀₋₁h and AUC₀₋₅h), the maximum concentration (Cₘₐₓ), and the time to maximum concentration (Tₘₐₓ). A delay in paracetamol absorption (e.g., lower early AUC, increased Tₘₐₓ) indicates delayed gastric emptying.[16]

In Vivo Experimental Workflow Diagram

Caption: General Experimental Workflow for In Vivo Characterization.

References

- 1. researchgate.net [researchgate.net]

- 2. preprints.org [preprints.org]

- 3. preprints.org [preprints.org]

- 4. Discovery of the Once-Weekly Glucagon-Like Peptide-1 (GLP-1) Analogue Semaglutide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. In vivo and in vitro characterization of GL0034, a novel long‐acting glucagon‐like peptide‐1 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Both subcutaneous semaglutide and calorie restriction improves pancreatic cell hyperplasia and gut microbiota in high-fat diet-induced obese mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. pccarx.com [pccarx.com]

- 10. researchgate.net [researchgate.net]

- 11. Oral Semaglutide under Human Protocols and Doses Regulates Food Intake, Body Weight, and Glycemia in Diet-Induced Obese Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Semaglutide delays 4-hour gastric emptying in women with polycystic ovary syndrome and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Original Article [sciencehub.novonordisk.com]

- 15. Effect of oral semaglutide on energy intake, appetite, control of eating and gastric emptying in adults living with obesity: A randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Original Article [sciencehub.novonordisk.com]

The Therapeutic Potential of GLP-1 Receptor Agonists: A Technical Guide

An In-depth Whitepaper for Researchers and Drug Development Professionals

Introduction

Glucagon-like peptide-1 (GLP-1) receptor agonists (RAs) have emerged as a cornerstone in the management of type 2 diabetes (T2D) and obesity, with a rapidly expanding therapeutic landscape.[1] These agents mimic the action of the endogenous incretin (B1656795) hormone GLP-1, which potentiates glucose-dependent insulin (B600854) secretion, suppresses glucagon (B607659) release, slows gastric emptying, and promotes satiety.[1][2][3] The therapeutic applications of GLP-1 RAs are continually broadening, with significant evidence demonstrating benefits in cardiovascular risk reduction and potential for treating other metabolic conditions like non-alcoholic fatty liver disease (NAFLD).[4][5][6]

This guide provides a technical overview of the core pharmacology, therapeutic potential, and evaluation methodologies for GLP-1 RAs. As a case in point, we will refer to "GLP-1 receptor agonist 8" (CAS No. 2401892-86-0), a potent, preclinical GLP-1 R agonist, as an exemplar for the evaluation pipeline of novel compounds in this class.[1][5][6][7] This document is intended for researchers, scientists, and drug development professionals engaged in the study and development of this impactful therapeutic class.

Core Mechanism of Action: GLP-1 Receptor Signaling

GLP-1 RAs exert their effects by binding to the GLP-1 receptor (GLP-1R), a class B G-protein coupled receptor (GPCR), primarily expressed on pancreatic β-cells, neurons in the brain, and other tissues.[8] The canonical signaling pathway is initiated through the coupling of the receptor to the stimulatory G-protein, Gαs.

Primary Gαs-cAMP Signaling Pathway:

-

Agonist Binding: A GLP-1 RA binds to the extracellular domain of the GLP-1R.

-

Gαs Activation: This induces a conformational change in the receptor, leading to the activation of the associated Gαs protein.

-

Adenylyl Cyclase Activation: The activated Gαs subunit stimulates adenylyl cyclase (AC), an enzyme that converts ATP into cyclic AMP (cAMP).

-

Downstream Effectors: The rise in intracellular cAMP activates two main downstream effectors:

-

Protein Kinase A (PKA): PKA phosphorylates various substrates that lead to the closure of ATP-sensitive potassium (KATP) channels, membrane depolarization, and subsequent influx of Ca2+ through voltage-gated calcium channels. This rise in intracellular Ca2+ is a primary trigger for the exocytosis of insulin-containing granules.

-

Exchange protein directly activated by cAMP (Epac): Epac2 activation also contributes to Ca2+ mobilization from intracellular stores and sensitizes the exocytotic machinery to Ca2+, further enhancing insulin secretion.

-

Beyond the primary Gαs pathway, evidence suggests that GLP-1R can also couple to other G-proteins, such as Gαq/11, and engage β-arrestin signaling pathways, which may contribute to the diverse physiological effects of these agonists.

Therapeutic Potential and Quantitative Outcomes

The multifaceted mechanism of GLP-1 RAs translates into a broad range of therapeutic benefits, substantiated by extensive clinical trial data.

Glycemic Control

GLP-1 RAs are highly effective at improving glycemic control in patients with T2D, as measured by the reduction in hemoglobin A1c (HbA1c). This effect is glucose-dependent, meaning insulin secretion is stimulated primarily when blood glucose levels are elevated, which significantly reduces the risk of hypoglycemia compared to other antidiabetic agents.[9]

Table 1: Efficacy of Selected GLP-1 RAs on HbA1c Reduction in T2D Patients

| Drug | Trial | Dosage | Mean Baseline HbA1c (%) | Mean HbA1c Reduction (%) | Comparator | Duration (weeks) |

| Semaglutide (s.c.) | SUSTAIN-1 | 0.5 mg / 1.0 mg | 8.1 | -1.5 / -1.6 | Placebo | 30 |

| Dulaglutide | AWARD-3 | 1.5 mg | 7.6 | -1.1 | Metformin | 52 |

| Liraglutide | LEAD-3 | 1.8 mg | 8.2 | -1.1 | Glimepiride | 52 |

| Tirzepatide* | SURPASS-2 | 5/10/15 mg | 8.3 | -2.0 / -2.2 / -2.3 | Semaglutide 1.0 mg | 40 |

Note: Tirzepatide is a dual GIP/GLP-1 receptor agonist. Data compiled from publicly available clinical trial results.

Weight Management

A significant advantage of GLP-1 RA therapy is the consistent and clinically meaningful weight loss observed in patients with and without T2D.[10][11] This is attributed to their central effects on appetite regulation in the hypothalamus and the slowing of gastric emptying, which increases feelings of fullness.[3]

Table 2: Efficacy of Selected GLP-1 RAs on Weight Loss

| Drug | Trial | Population | Dosage | Mean Baseline Weight (kg) | Mean Weight Reduction (kg) | Mean Weight Reduction (%) | Duration (weeks) |

| Semaglutide (s.c.) | STEP 1 | Obesity | 2.4 mg | 105.4 | -15.3 | -14.9 | 68 |

| Liraglutide | SCALE | Obesity | 3.0 mg | 106.2 | -8.4 | -8.0 | 56 |

| Tirzepatide* | SURMOUNT-1 | Obesity | 5/10/15 mg | 104.8 | -16.0 / -21.4 / -22.5 | -15.0 / -19.5 / -20.9 | 72 |

Note: Tirzepatide is a dual GIP/GLP-1 receptor agonist. Data compiled from publicly available clinical trial results.[12]

Cardiovascular Risk Reduction

Landmark cardiovascular outcomes trials (CVOTs) have demonstrated that several GLP-1 RAs significantly reduce the risk of major adverse cardiovascular events (MACE), a composite of cardiovascular death, non-fatal myocardial infarction, and non-fatal stroke.[2][4][13] These benefits are thought to be multifactorial, stemming from improvements in glycemic control, weight, blood pressure, and lipid profiles, as well as potential direct effects on the vasculature and heart.[4]

Table 3: Cardiovascular Outcomes with Selected GLP-1 RAs in T2D Patients with High CV Risk

| Drug | Trial | Primary Outcome (MACE) | Hazard Ratio (95% CI) vs. Placebo |

| Semaglutide (s.c.) | SUSTAIN-6 | CV Death, Non-fatal MI, Non-fatal Stroke | 0.74 (0.58 to 0.95) |

| Liraglutide | LEADER | CV Death, Non-fatal MI, Non-fatal Stroke | 0.87 (0.78 to 0.97) |

| Dulaglutide | REWIND | CV Death, Non-fatal MI, Non-fatal Stroke | 0.88 (0.79 to 0.99) |

Data compiled from publicly available clinical trial results.

Experimental Protocols for Preclinical and Clinical Evaluation

The development of a novel compound like "this compound" requires a rigorous cascade of in vitro and in vivo experiments to characterize its pharmacological profile and therapeutic potential.

In Vitro Assays

-

Objective: To determine the potency and efficacy of the agonist in activating the GLP-1R and stimulating the canonical Gαs signaling pathway.

-

Methodology:

-

Cell Culture: Use a stable cell line (e.g., HEK293 or CHO) engineered to overexpress the human GLP-1 receptor (hGLP-1R).[14]

-

Assay Preparation: Seed cells in 96- or 384-well plates. Prior to the assay, replace the culture medium with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.[3]

-

Agonist Stimulation: Add serial dilutions of the test agonist (e.g., "this compound") and a reference agonist (e.g., native GLP-1) to the cells. Incubate for a defined period (e.g., 30 minutes) at 37°C.[3]

-

Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA-based kits.[15]

-

Data Analysis: Plot the cAMP concentration against the log of the agonist concentration. Fit the data to a four-parameter logistic equation to determine the EC50 (potency) and Emax (efficacy) values.

-

-

Objective: To assess the ability of the agonist to potentiate glucose-stimulated insulin secretion (GSIS) from pancreatic islets.[9]

-

Methodology:

-

Islet Isolation: Isolate pancreatic islets from mice or rats via collagenase digestion of the pancreas. Alternatively, use human islets if available.[16]

-

Pre-incubation: Culture the isolated islets overnight. Before the experiment, pre-incubate the islets in a low-glucose Krebs-Ringer Bicarbonate (KRB) buffer (e.g., 2.8 mM glucose) for 1-2 hours to establish a basal insulin secretion rate.[3][16]

-

Stimulation: Transfer groups of size-matched islets into fresh KRB buffer containing:

-

Low glucose (e.g., 2.8 mM) +/- test agonist

-

High glucose (e.g., 16.7 mM) +/- test agonist

-

High glucose + reference agonist

-

-

Incubation: Incubate the islets for a set period (e.g., 1-2 hours) at 37°C.[16]

-

Supernatant Collection: Collect the supernatant (buffer) from each well.

-

Insulin Measurement: Measure the insulin concentration in the supernatant using an insulin-specific ELISA or radioimmunoassay (RIA).[16]

-

Data Analysis: Express insulin secretion as a fold-change over the basal (low glucose) condition. Compare the potentiation of GSIS by the test agonist to the reference agonist.

-

In Vivo Animal Studies

-

Objective: To evaluate the effect of the agonist on glucose disposal and overall glucose homeostasis in a living organism.

-

Methodology:

-

Animal Model: Use standard laboratory mice (e.g., C57BL/6J) or a diabetic mouse model (e.g., db/db mice).

-

Fasting: Fast the mice overnight (e.g., 6-8 hours) with free access to water.[17]

-

Baseline Measurement: Take a baseline blood sample from the tail vein to measure blood glucose (Time 0).

-

Drug Administration: Administer the test agonist (e.g., "this compound") or vehicle control via subcutaneous (s.c.) or intraperitoneal (i.p.) injection at a specified time before the glucose challenge.

-

Glucose Challenge: Administer a bolus of glucose (e.g., 2 g/kg) via oral gavage.[17]

-

Blood Sampling: Collect blood samples at subsequent time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose administration.

-

Glucose Measurement: Measure blood glucose levels at each time point using a glucometer.

-

Data Analysis: Plot the mean blood glucose concentration versus time for each treatment group. Calculate the area under the curve (AUC) for the glucose excursion to quantify the improvement in glucose tolerance.

-

Conclusion and Future Directions

The class of GLP-1 receptor agonists represents a paradigm shift in the treatment of metabolic diseases. Their robust efficacy in glycemic control, weight reduction, and cardiovascular protection has established them as a preferred therapeutic option.[18] The development pipeline remains active, with a focus on creating orally available small molecules, long-acting injectables, and multi-agonist peptides (e.g., dual GLP-1/GIP or GLP-1/glucagon agonists) that may offer superior metabolic benefits.

Novel compounds, exemplified by "this compound," will continue to be evaluated through the rigorous preclinical and clinical methodologies outlined in this guide. A thorough characterization of their signaling properties, insulinotropic effects, and in vivo efficacy is critical to identifying the next generation of therapies that can further improve the lives of patients with diabetes, obesity, and related cardiometabolic disorders. The continued exploration of this therapeutic class holds immense promise for addressing some of the most pressing global health challenges.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Long-Term Cardiovascular Outcomes of Glucagon-Like Peptide-1 (GLP-1) Receptor Agonists in Type 2 Diabetes: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. ahajournals.org [ahajournals.org]

- 5. This compound - Ace Therapeutics [acetherapeutics.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. innoprot.com [innoprot.com]

- 9. GLP-1 receptor activated insulin secretion from pancreatic β-cells: mechanism and glucose dependence - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Efficacy of GLP-1 Receptor Agonists on Weight Loss, BMI, and Waist Circumference for Patients With Obesity or Overweight: A Systematic Review, Meta-analysis, and Meta-regression of 47 Randomized Controlled Trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Real-world weight loss effectiveness of GLP-1 agonists among patients with type 2 diabetes: a retrospective cohort study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Evaluating Cardiovascular Benefits of Glucagon-Like Peptide-1 Receptor Agonists (GLP-1 RAs) in Type 2 Diabetes Mellitus: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. bpsbioscience.com [bpsbioscience.com]

- 15. diabetesjournals.org [diabetesjournals.org]

- 16. Frontiers | Novel GLP-1 Analog Supaglutide Stimulates Insulin Secretion in Mouse and Human Islet Beta-Cells and Improves Glucose Homeostasis in Diabetic Mice [frontiersin.org]

- 17. Oral Glucose Tolerance Test in Mouse [protocols.io]

- 18. researchgate.net [researchgate.net]

The Expanding Therapeutic Landscape of GLP-1 Receptor Agonists: A Technical Overview of Novel Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Glucagon-like peptide-1 receptor agonists (GLP-1 RAs) have revolutionized the management of type 2 diabetes and obesity. These synthetic analogs of the endogenous incretin (B1656795) hormone GLP-1 exert their effects by activating the GLP-1 receptor, a G protein-coupled receptor expressed in various tissues, including the pancreas, brain, heart, and kidneys.[1] Their primary mechanism of action involves glucose-dependent insulin (B600854) secretion, suppression of glucagon (B607659) release, delayed gastric emptying, and promotion of satiety.[2] While the focus of this guide is on the novel applications of this class of therapeutic agents, it is important to note that the term "GLP-1 receptor agonist 8" is not widely associated with a specific marketed drug but rather appears in patent literature as a research compound. Therefore, this technical guide will provide a comprehensive overview of the novel applications of the broader class of GLP-1 receptor agonists, using well-established agents such as semaglutide (B3030467), liraglutide, and dulaglutide as exemplars. Emerging research has unveiled a plethora of pleiotropic effects of GLP-1 RAs, extending their therapeutic potential far beyond glycemic control and weight management. This guide delves into the burgeoning evidence supporting the use of GLP-1 RAs in cardiovascular disease, neurodegenerative disorders, renal disease, and non-alcoholic steatohepatitis (NASH), providing a technical resource for the scientific community.

Cardiovascular Disease: A New Frontier in Cardioprotection

Beyond their established benefits on traditional cardiovascular risk factors like hyperglycemia, obesity, and hypertension, GLP-1 RAs have demonstrated direct cardioprotective effects, leading to a paradigm shift in the management of cardiovascular risk in patients with and without type 2 diabetes.

Mechanistic Insights

The cardioprotective mechanisms of GLP-1 RAs are multifactorial and not yet fully elucidated. Evidence suggests they act directly on the cardiovascular system through GLP-1 receptors expressed on cardiomyocytes, endothelial cells, and vascular smooth muscle cells. Key proposed mechanisms include:

-

Anti-atherosclerotic effects: GLP-1 RAs have been shown to reduce vascular inflammation, improve endothelial function, and decrease oxidative stress, thereby attenuating the progression of atherosclerosis.

-

Improved Cardiac Function: Preclinical studies suggest that GLP-1 RAs can improve myocardial contractility and reduce infarct size in models of myocardial ischemia-reperfusion injury.

-

Reduction in Major Adverse Cardiovascular Events (MACE): Large-scale cardiovascular outcome trials (CVOTs) have consistently demonstrated a reduction in MACE, a composite endpoint typically including cardiovascular death, non-fatal myocardial infarction, and non-fatal stroke.

Quantitative Data from Cardiovascular Outcome Trials

The following tables summarize the key findings from landmark cardiovascular outcome trials of various GLP-1 receptor agonists.

| Trial (Drug) | Patient Population | Primary Outcome (MACE) | Hazard Ratio (95% CI) vs. Placebo | Key Secondary Outcomes |

| SELECT (Semaglutide) | Overweight/obese with established CVD, without diabetes | Composite of CV death, non-fatal MI, or non-fatal stroke | 0.80 (0.72 to 0.90) | Significant reductions in body weight, HbA1c, and blood pressure.[3][4][5] |

| REWIND (Dulaglutide) | Type 2 diabetes with and without established CVD | Composite of non-fatal MI, non-fatal stroke, or CV death | 0.88 (0.79 to 0.99) | Significant reduction in non-fatal stroke.[2][6][7] |

| LEADER (Liraglutide) | Type 2 diabetes with high CV risk | Composite of CV death, non-fatal MI, or non-fatal stroke | 0.87 (0.78 to 0.97) | Significant reduction in CV death and all-cause mortality.[8][9][10] |

| SUSTAIN-6 (Semaglutide) | Type 2 diabetes with high CV risk | Composite of CV death, non-fatal MI, or non-fatal stroke | 0.74 (0.58 to 0.95) | Significant reduction in non-fatal stroke.[2][11][12] |

| PIONEER 6 (Oral Semaglutide) | Type 2 diabetes with high CV risk | Composite of CV death, non-fatal MI, or non-fatal stroke | 0.79 (0.57 to 1.11) | Non-inferior to placebo for MACE; significant reduction in CV death and all-cause mortality.[13][14][15] |

Experimental Protocols: A Glimpse into Key Clinical Trials

SELECT Trial (Semaglutide)

-

Study Design: A multicenter, double-blind, randomized, placebo-controlled, event-driven superiority trial.[5][16]

-

Patient Population: 17,604 patients aged ≥45 years with a BMI ≥27 kg/m ² and established cardiovascular disease (prior myocardial infarction, stroke, or peripheral artery disease) without a history of diabetes.[16][17]

-

Intervention: Participants were randomized 1:1 to receive either once-weekly subcutaneous semaglutide (2.4 mg) or placebo, in addition to standard of care for cardiovascular disease prevention.[5][17]

-

Primary Outcome: A composite of death from cardiovascular causes, non-fatal myocardial infarction, or non-fatal stroke.[16]

-

Duration: The trial continued until a prespecified number of primary outcome events had occurred, with a median follow-up of 40 months.[17]

REWIND Trial (Dulaglutide)

-

Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.[2][18]

-

Patient Population: 9,901 adults with type 2 diabetes, with a majority having cardiovascular risk factors but not established cardiovascular disease.[7][19]

-

Intervention: Participants were randomly assigned to receive either a weekly subcutaneous injection of dulaglutide (1.5 mg) or placebo, in addition to their existing diabetes therapy.[2][18]

-

Primary Outcome: The first occurrence of a composite of non-fatal myocardial infarction, non-fatal stroke, or death from cardiovascular causes.[2]

-

Duration: The median follow-up was 5.4 years, the longest for a cardiovascular outcome trial of a GLP-1 receptor agonist.[7][19]

Visualizing the Cardioprotective Signaling of GLP-1 RAs

Caption: GLP-1 RA Cardiovascular Signaling Pathway.

Neurodegenerative Disorders: A Glimmer of Hope for Brain Health

Emerging evidence suggests that GLP-1 RAs may exert neuroprotective effects, offering a potential therapeutic avenue for devastating neurodegenerative conditions like Alzheimer's and Parkinson's diseases.

Mechanistic Insights

The neuroprotective actions of GLP-1 RAs are thought to be mediated by their ability to cross the blood-brain barrier and activate GLP-1 receptors in the central nervous system. Proposed mechanisms include:

-

Anti-inflammatory Effects: GLP-1 RAs can suppress neuroinflammation by inhibiting microglial activation and reducing the production of pro-inflammatory cytokines.[20]

-

Reduced Oxidative Stress: These agents have been shown to enhance antioxidant defense mechanisms in the brain.

-

Improved Neuronal Function: GLP-1 RAs may promote synaptic plasticity, enhance neuronal survival, and reduce the accumulation of pathological protein aggregates, such as amyloid-beta plaques in Alzheimer's disease and alpha-synuclein (B15492655) in Parkinson's disease.[16]

-

Enhanced Cerebral Glucose Metabolism: Studies have shown that GLP-1 RAs can improve insulin signaling in the brain and preserve cerebral glucose utilization, which is often impaired in neurodegenerative diseases.[16]

Quantitative Data from Neurodegenerative Disease Trials

Clinical trials investigating the efficacy of GLP-1 RAs in neurodegenerative diseases are still in relatively early stages. However, preliminary data is encouraging.

| Trial (Drug) | Disease | Key Findings |

| Phase 2 Trial (Liraglutide) | Alzheimer's Disease | Prevented the decline in the brain's glucose metabolic rate as measured by FDG-PET scans compared to placebo.[16][21] |

| Phase 2 Trial (Exenatide) | Parkinson's Disease | Showed improvements in motor scores (in the 'off-medication' state) over 48 weeks, with benefits persisting after drug discontinuation.[16] |

Experimental Protocols: Preclinical and Clinical Study Designs

Preclinical Model of Parkinson's Disease

-

Animal Model: The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) mouse model is commonly used to induce Parkinson-like pathology, including the loss of dopaminergic neurons.[6][22]

-

Intervention: GLP-1 RAs (e.g., exendin-4, liraglutide) are administered, often via subcutaneous injection, before, during, or after MPTP administration to assess their protective or restorative effects.[23]

-

Outcome Measures: Key endpoints include the quantification of dopaminergic neuron survival in the substantia nigra, measurement of dopamine (B1211576) levels in the striatum, assessment of motor function using tests like the rotarod and pole test, and analysis of neuroinflammation and alpha-synuclein aggregation.[6][23]

Clinical Trial in Alzheimer's Disease (Illustrative Design)

-

Study Design: A randomized, double-blind, placebo-controlled Phase 2b trial.[21]

-

Patient Population: Patients with mild cognitive impairment or early-stage Alzheimer's disease, confirmed by biomarker evidence (e.g., amyloid PET or CSF analysis).

-

Intervention: Participants are randomized to receive a GLP-1 RA (e.g., liraglutide) or placebo for a defined period (e.g., 12-18 months).

-

Primary Outcome: Change from baseline in a cognitive assessment scale (e.g., ADAS-Cog or CDR-SB).

-

Secondary Outcomes: Changes in biomarkers of Alzheimer's pathology (e.g., amyloid and tau PET imaging, CSF levels of Aβ42 and p-tau), brain volume changes on MRI, and measures of daily function.

Visualizing the Neuroprotective Pathways of GLP-1 RAs

References

- 1. Semaglutide and Cardiovascular Outcomes in Patients with Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dulaglutide and cardiovascular outcomes in type 2 diabetes (REWIND): a double-blind, randomised placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Cardiovascular Safety and Benefits of Semaglutide in Patients With Type 2 Diabetes: Findings From SUSTAIN 6 and PIONEER 6 [frontiersin.org]

- 4. SELECT: Semaglutide’s Impact on CVD Events Emerges Quickly | tctmd.com [tctmd.com]

- 5. Exploring the neuroprotective role of GLP-1 agonists against Alzheimer's disease: Real-world evidence from a propensity-matched cohort - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Clinical Evidence for GLP-1 Receptor Agonists in Alzheimer’s Disease: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

- 9. diabetesjournals.org [diabetesjournals.org]

- 10. gpnotebook.com [gpnotebook.com]

- 11. bmjopen.bmj.com [bmjopen.bmj.com]

- 12. Semaglutide 2·4 mg once weekly in patients with non-alcoholic steatohepatitis-related cirrhosis: a randomised, placebo-controlled phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cardiovascular safety of oral semaglutide in patients with type 2 diabetes: Rationale, design and patient baseline characteristics for the PIONEER 6 trial - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ClinicalTrials.gov [clinicaltrials.gov]

- 15. ClinicalTrials.gov [clinicaltrials.gov]

- 16. Semaglutide for cardiovascular event reduction in people with overweight or obesity: SELECT study baseline characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Semaglutide Effects on Cardiovascular Outcomes in People With Overweight or Obesity - American College of Cardiology [acc.org]

- 18. researchgate.net [researchgate.net]

- 19. academic.oup.com [academic.oup.com]

- 20. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 21. mGLP-1 Drug Liraglutide May Protect Against Dementia | alz.org [aaic.alz.org]

- 22. benchchem.com [benchchem.com]

- 23. mdpi.com [mdpi.com]

The Role of GLP-1 Receptor Agonists in NAFLD: A Technical Guide for Researchers

An In-depth Examination of the Mechanisms, Clinical Data, and Experimental Protocols for Glucagon-Like Peptide-1 Receptor Agonists in the Treatment of Non-Alcoholic Fatty Liver Disease (NAFLD).

Note: The specific compound "GLP-1 receptor agonist 8" is not a recognized designation in the current scientific literature. This guide will therefore focus on the class of GLP-1 receptor agonists (GLP-1 RAs) and prominent examples that have been investigated for the treatment of Non-Alcoholic Fatty Liver Disease (NAFLD), such as semaglutide, liraglutide (B1674861), and exenatide.

Non-alcoholic fatty liver disease (NAFLD) is the most prevalent chronic liver disease globally, affecting a significant portion of the adult population and is closely linked with metabolic syndrome, type 2 diabetes (T2D), and obesity.[1][2] The spectrum of NAFLD ranges from simple steatosis to the more aggressive non-alcoholic steatohepatitis (NASH), which can progress to cirrhosis and hepatocellular carcinoma.[2] Glucagon-like peptide-1 receptor agonists (GLP-1 RAs), a class of medications initially developed for T2D, have emerged as a promising therapeutic strategy for NAFLD.[2][3] This technical guide provides a comprehensive overview of the core mechanisms, quantitative clinical data, and key experimental protocols relevant to the application of GLP-1 RAs in NAFLD research.

Core Mechanisms of Action

GLP-1 RAs exert their therapeutic effects in NAFLD through a multi-faceted approach, impacting various aspects of metabolism and inflammation.[4][5] While initially recognized for their glucose-lowering effects, their benefits in NAFLD extend beyond glycemic control.[6] The primary actions of GLP-1 RAs involve stimulating insulin (B600854) secretion and suppressing glucagon (B607659) secretion in a glucose-dependent manner.[3] However, their efficacy in NAFLD is also attributed to significant weight loss, improved insulin sensitivity in peripheral tissues, and direct effects on hepatic lipid metabolism and inflammation.[6][7]

Recent evidence suggests that the beneficial hepatic effects of GLP-1 RAs may be mediated through both direct and indirect pathways.[4] While the expression of GLP-1 receptors on hepatocytes has been a subject of debate, studies suggest that these agonists can modulate hepatic steatosis by reducing de novo lipogenesis and increasing fatty acid oxidation.[1][8] Furthermore, GLP-1 RAs have been shown to reduce endoplasmic reticulum stress and inflammation within the liver.[1]

Signaling Pathways

The activation of the GLP-1 receptor, a G-protein coupled receptor, initiates a cascade of intracellular signaling events. A key pathway involves the activation of adenylyl cyclase and the subsequent increase in cyclic AMP (cAMP) levels, leading to the activation of Protein Kinase A (PKA) and Exchange protein activated by cAMP (Epac). These downstream effectors influence a variety of cellular processes, including insulin secretion, appetite regulation, and cellular metabolism. In hepatocytes, GLP-1 RAs have been shown to increase the phosphorylation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis, which in turn promotes fatty acid oxidation and inhibits lipogenesis.[1]

Caption: GLP-1 Receptor Agonist Signaling Pathway in Hepatocytes.

Quantitative Data from Clinical Trials

Numerous clinical trials have investigated the efficacy of various GLP-1 RAs in patients with NAFLD and NASH. The following tables summarize key quantitative outcomes from these studies.

Table 1: Effects of GLP-1 RAs on Histological Endpoints in NASH

| GLP-1 RA (Dosage) | Trial Name | Duration | n | Primary Endpoint: NASH Resolution without Worsening of Fibrosis | Key Secondary Endpoint: Improvement in Fibrosis Stage ≥1 without Worsening of NASH | Reference |

| Liraglutide (1.8 mg/day) | LEAN | 48 weeks | 52 | 39% vs 9% (Placebo) | 9% vs 36% (Placebo) | [9][10] |

| Semaglutide (0.1, 0.2, 0.4 mg/day) | - | 72 weeks | 320 | 40%, 36%, 59% vs 17% (Placebo) | 43% (0.4 mg) vs 33% (Placebo) | [9] |

Table 2: Effects of GLP-1 RAs on Liver Fat Content and Liver Enzymes

| GLP-1 RA | Study Population | Duration | Change in Liver Fat Content | Change in ALT | Change in AST | Reference |

| Exenatide | T2D and NAFLD | 12 weeks | Significant reduction | Significant reduction | Significant reduction | [3] |

| Liraglutide | Obese adults with NAFLD | 12 weeks | -4.4% (vs -0.7% with placebo) | -23.1 U/L (vs -8.9 U/L with placebo) | -11.9 U/L (vs -5.4 U/L with placebo) | [4] |